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Executive Summary

FET-rearranged sarcomas, a group of aggressive soft tissue and bone cancers, are
characterized by chromosomal translocations involving the FUS, EWSR1, or TAF15 (FET)
genes. These translocations result in oncogenic fusion proteins that drive tumor growth by
acting as aberrant transcription factors. Seclidemstat (SP-2577) is a first-in-class, oral,
reversible, and noncompetitive small molecule inhibitor of Lysine-Specific Demethylase 1
(LSD1). By inhibiting LSD1's scaffolding and enzymatic functions, seclidemstat disrupts the
transcriptional activity of FET-fusion oncoproteins, presenting a promising targeted therapeutic
strategy. This document provides a comprehensive technical overview of seclidemstat,
consolidating preclinical data, clinical trial results, and detailed experimental methodologies to
support ongoing research and development in this field.

Introduction to FET-Rearranged Sarcomas and the
Therapeutic Rationale for Seclidemstat

FET-rearranged sarcomas encompass a range of malignancies, including Ewing sarcoma
(typically EWSR1::FLI1), myxoid liposarcoma (FUS::DDIT3), desmoplastic small round cell
tumors (DSRCT; EWSR1::WT1), and clear cell sarcoma (EWSR1::ATF1).[1][2][3] These
cancers are often aggressive, affecting adolescents and young adults, with limited effective
treatment options for patients with relapsed or refractory disease.[4][5]
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The primary oncogenic drivers in these sarcomas are the FET fusion proteins.[6] These
aberrant proteins retain the N-terminal transactivation domain of the FET protein and the DNA-
binding domain of a partner transcription factor.[1][6] This chimeric structure allows them to
reprogram the cellular transcriptome, driving proliferation and blocking differentiation.[7][8]

Lysine-Specific Demethylase 1 (LSD1), a histone demethylase, has been identified as a critical
co-regulator essential for the oncogenic function of FET fusion proteins.[1][3][9][10] LSD1 is
recruited by the fusion oncoprotein to chromatin, where it promotes an oncogenic
transcriptional program.[1][7] Therefore, inhibiting LSD1 presents a compelling therapeutic
strategy to counteract the activity of these fusion proteins.[7][10] Seclidemstat is a novel
inhibitor that uniquely disrupts LSD1's protein-protein interactions (scaffolding function) in
addition to its demethylase activity, leading to the reversal of FET-fusion-mediated gene
expression.[2][11]

Mechanism of Action of Seclidemstat

Seclidemstat functions as a potent, reversible, and noncompetitive inhibitor of LSD1 with an
IC50 in the low nanomolar range (13-50 nM).[2][3][11][12] Its mechanism is twofold:

« Inhibition of Enzymatic Activity: LSD1 removes methyl groups from histone H3 at lysine 4
(H3K4) and lysine 9 (H3K9), which are key epigenetic marks regulating gene expression.[13]
By inhibiting this demethylase activity, seclidemstat can alter the histone code at target
gene loci.

» Disruption of Scaffolding Function: Crucially, seclidemstat also disrupts the ability of LSD1
to act as a scaffold for larger protein complexes.[2][11] In FET-rearranged sarcomas, the
FET-fusion oncoprotein recruits LSD1 and other co-regulators to chromatin.[1]
Seclidemstat's ability to interfere with these protein-protein interactions is critical for
dismantling the oncogenic transcriptional machinery and reversing the aberrant gene
expression profile.[2]

Preclinical studies have shown that seclidemstat treatment leads to the downregulation of
oncogenes and the upregulation of tumor-suppressor genes, ultimately inhibiting tumor growth.
[11[3][11]
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Caption: Mechanism of Seclidemstat in FET-rearranged sarcomas.
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Preclinical Data

Seclidemstat has demonstrated potent anti-tumor activity in a range of preclinical models of

FET-rearranged sarcomas.

In Vitro Cytotoxicity

Seclidemstat has shown potent cytotoxic activity across multiple FET-rearranged sarcoma cell
lines.[1][5][14] Studies comparing seclidemstat (SP-2577) and its analog (SP-2509) to an
irreversible LSD1 inhibitor (OG-L002) and an inactive control (SP-2513) demonstrated that the
cytotoxic activity is linked to the noncompetitive inhibition of LSD1's scaffolding function, as
OG-L002 showed little to no activity.[15]

Table 1: In Vitro Activity (IC50) of Seclidemstat and Analogs in FET-Rearranged Sarcoma Cell
Lines
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Seclidemstat

Sarcoma . . . SP-2509 IC50
Cell Line Fusion Protein  (SP-2577) IC50
Subtype (UM)
(uM)
Ewing Sarcoma A673 EWSR1::FLI1 ~0.5-1.0 ~0.5-1.0
TC32 EWSR1::FLI1 ~1.0-2.0 ~1.0-2.0
SK-N-MC EWSRL1::FLI1 ~0.5-15 ~0.5-15
TTC-466 EWSR1::FLI1 ~05-15 ~05-15
DSRCT JN-DSRCT-1 EWSR1:WT1 ~05-1.0 ~05-1.0
BER EWSR1::WT1 ~0.5-1.0 ~0.5-1.0
Clear Cell
SU-CCS-1 EWSR1::ATF1 ~1.0-2.0 ~1.0-2.0
Sarcoma
DTC1 EWSR1::ATF1 ~1.0-2.0 ~1.0-2.0
Myxoid
] 1765-92 FUS::DDIT3 ~1.0-25 ~1.0-25
Liposarcoma
402-91 FUS::DDIT3 ~1.0-25 ~1.0-25
DL221 FUS::DDIT3 ~2.5-5.0 ~2.5-5.0

Data compiled from cell viability assays reported in preclinical studies.[15] IC50 values are
approximate ranges derived from published graphs.

Transcriptomic Reprogramming

RNA sequencing analyses have confirmed that seclidemstat reverses the transcriptional
signature driven by FET fusion proteins.[1][4][14] Treatment with seclidemstat downregulates
pathways involved in oncogenesis, such as proliferation and a dedifferentiated state, while
upregulating pathways involved in cell signaling and differentiation that are typically repressed
by the fusion oncoprotein.[1][4] This effect was observed across various FET-rearranged
sarcoma cell lines, indicating a common mechanism of action.[4][14]

In Vivo Efficacy
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In mouse xenograft models of Ewing sarcoma (e.g., A673, SK-N-MC), treatment with
seclidemstat resulted in significant tumor growth inhibition and regression compared to control
groups.[11] These in vivo studies provided a strong rationale for advancing seclidemstat into
clinical trials.

Clinical Development: The Phase 1/2 Trial
(NCT03600649)

Seclidemstat is being evaluated in an open-label, multi-center Phase 1/2 clinical trial for
patients with relapsed or refractory Ewing sarcoma and other FET-rearranged sarcomas.[16]

Study Design and Objectives

o Primary Objectives: To assess the safety and tolerability of seclidemstat as a single agent
and in combination with chemotherapy, and to determine the maximum-tolerated dose (MTD)
and recommended Phase 2 dose (RP2D).[9][16][17]

e Secondary Objectives: To evaluate preliminary anti-tumor activity (per RECIST 1.1),
pharmacokinetics (PK), and pharmacodynamics (PD).[16][17]

o Patient Population: Patients aged 12 years or older with relapsed or refractory Ewing
sarcoma or select FET-rearranged sarcomas.[3][16][17]

The trial's dose-expansion stage includes three arms:[17][18][19][20]

o Ewing Sarcoma Combination Therapy: Seclidemstat in combination with topotecan and
cyclophosphamide.

o Myxoid Liposarcoma Monotherapy: Seclidemstat as a single agent.

o Other FET-Rearranged Sarcomas Monotherapy: Seclidemstat as a single agent for
sarcomas like DSRCT.
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Caption: Seclidemstat research and clinical development workflow.

Clinical Efficacy Data

Interim results from the Phase 1/2 trial have shown encouraging signs of clinical activity,

particularly for Ewing sarcoma patients receiving combination therapy.

Table 2: Interim Efficacy Results for Seclidemstat in Relapsed/Refractory Ewing Sarcoma

(Combination Therapy Arm)

Objective Disease Median Time
Patient Group N Response Control Rate to Progression
Rate (ORR) (DCR) (TTP)
First-Relapse 5 60% 60% 7.4 months
First- & Second-
13 -- 38% --

Relapse
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Data as of February 2024 and December 2022 reports.[18][21][22] The combination therapy
consists of seclidemstat with topotecan and cyclophosphamide.

For comparison, historical data from the Phase 3 rEECur study showed a median event-free
survival of 3.5 months for patients treated with topotecan and cyclophosphamide alone.[18][21]
The data suggests that the addition of seclidemstat may prolong the time to tumor
progression.[18][21]

In the single-agent cohort for advanced FET-rearranged sarcomas, while objective responses
have not been observed, some patients achieved stable disease with prolonged time to
progression, suggesting a potential for disease control.[18][19]

Safety and Tolerability

Seclidemstat has demonstrated a manageable safety profile in clinical trials.[9] In late 2022,
the trial was placed on a voluntary partial clinical hold following a suspected unexpected
serious adverse reaction (SUSAR) involving a patient death.[17][18] After a review of the data,
the U.S. Food and Drug Administration (FDA) lifted the clinical hold in May 2023, allowing the
trial to resume.[21]

Experimental Protocols and Methodologies
In Vitro Cell Viability Assay

e Cell Lines: Various FET-rearranged sarcoma cell lines (e.g., A673, TC32, JIN-DSRCT-1, SU-
CCS-1, 1765-92) are cultured in appropriate media (e.g., RPMI or DMEM with 10% FBS).[2]
[15]

o Treatment: Cells are seeded in 96-well plates and treated with a dose range of
seclidemstat, comparators (e.g., SP-2509, OG-L002), and a vehicle control (e.g., DMSO).

e Incubation: Cells are incubated for a period of 96 hours.[2]

 Viability Measurement: Cell viability is assessed using a luminescent assay such as the
CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as
an indicator of metabolically active cells.
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» Data Analysis: Luminescence data is normalized to vehicle-treated controls. IC50 values are
calculated using non-linear regression analysis in software like GraphPad Prism.[15]

RNA Sequencing and Transcriptomic Analysis

o Sample Preparation: Sarcoma cell lines are treated with seclidemstat or vehicle control for
a specified time (e.g., 24-48 hours). Total RNA is extracted using a standard method like the
RNeasy Kit (Qiagen).

o Library Preparation and Sequencing: RNA quality is assessed (e.g., via Bioanalyzer).
Sequencing libraries are prepared from poly(A)-selected mRNA and subjected to high-
throughput sequencing (e.g., on an lllumina platform).

¢ Bioinformatic Analysis:
o Raw sequencing reads are aligned to the human reference genome.
o Gene expression is quantified (e.g., as transcripts per million - TPM).

o Differential gene expression analysis is performed to identify genes significantly up- or
down-regulated upon seclidemstat treatment.

o Gene Set Enrichment Analysis (GSEA) or similar pathway analysis tools are used to
identify the biological pathways and molecular signatures that are significantly altered by
the treatment.[1]

Clinical Trial Protocol Synopsis (NCT03600649)

o Study Design: Phase 1/2, open-label, non-randomized, dose-escalation and dose-expansion
study.[11]

o Treatment Regimens:
o Monotherapy: Seclidemstat administered orally twice daily (BID) in 28-day cycles.[9]

o Combination Therapy: Seclidemstat (e.g., 900 mg PO BID) with topotecan (0.75 mg/m?)
and cyclophosphamide (250 mg/m?2) administered on days 1-5 of a 21-day cycle.[17]
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o Safety Assessments: Monitoring and grading of adverse events according to NCI CTCAE
v5.0. Dose-limiting toxicities (DLTs) are evaluated to determine the MTD.[16]

o Efficacy Assessments: Anti-tumor activity is evaluated by radiological assessments (e.g., CT
or MRI) every 2 cycles, based on Response Evaluation Criteria in Solid Tumors (RECIST
1.1).[16]

o Pharmacokinetic Assessments: Plasma samples are collected at specified time points to
characterize the PK profile of seclidemstat, including the effect of food.[16]

Conclusion and Future Directions

Seclidemstat represents a promising targeted therapy for patients with FET-rearranged
sarcomas by directly addressing the underlying oncogenic driver. Preclinical data robustly
demonstrates its ability to reverse the transcriptional activity of FET fusion oncoproteins,
leading to cytotoxicity in cancer cells. Early clinical data is encouraging, particularly in the
combination setting for Ewing sarcoma, where it may enhance the efficacy of standard
chemotherapy.

Future research should focus on:

o Biomarker Identification: Identifying predictive biomarkers to select patients most likely to
respond to seclidemstat therapy.

o Combination Strategies: Exploring rational combinations of seclidemstat with other targeted
agents or immunotherapies to overcome potential resistance mechanisms.

o Expansion to Other FET-Sarcomas: Continued clinical investigation is needed to confirm the
utility of seclidemstat as a monotherapy or combination agent in less common FET-
rearranged sarcomas.

The development of seclidemstat provides a clear example of a rationally designed epigenetic
therapy targeting a specific molecular vulnerability in a group of rare and aggressive cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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